1-[[3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methyl]-3-(6-methylpyridin-2-yl)urea
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Overview
Description
1-[[3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methyl]-3-(6-methylpyridin-2-yl)urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a 2-methyl-1,3-dioxolane ring, a phenyl group, and a pyridinyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methyl]-3-(6-methylpyridin-2-yl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the 2-Methyl-1,3-dioxolane ring: This can be achieved by reacting acetaldehyde with ethylene glycol under acidic conditions to form 2-methyl-1,3-dioxolane.
Attachment of the phenyl group: The 2-methyl-1,3-dioxolane can then be reacted with a phenylmethyl halide (e.g., benzyl chloride) in the presence of a base to form the 3-(2-methyl-1,3-dioxolan-2-yl)phenylmethyl intermediate.
Formation of the urea linkage: The intermediate is then reacted with 6-methylpyridin-2-yl isocyanate to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-[[3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methyl]-3-(6-methylpyridin-2-yl)urea can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst, alkylating agents (e.g., methyl iodide) under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in halogenated or alkylated derivatives .
Scientific Research Applications
1-[[3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methyl]-3-(6-methylpyridin-2-yl)urea has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[[3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methyl]-3-(6-methylpyridin-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.
Modulating signaling pathways: Affecting key signaling pathways that regulate cell growth, differentiation, and apoptosis.
Interacting with DNA or RNA: Binding to nucleic acids and influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
1-[[3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methyl]-3-(6-methylpyridin-2-yl)urea: The compound itself.
2-Methyl-1,3-dioxolane derivatives: Compounds containing the 2-methyl-1,3-dioxolane ring with various substituents.
Phenylmethyl ureas: Compounds with a phenylmethyl group attached to a urea moiety.
Pyridinyl ureas: Compounds with a pyridinyl group attached to a urea moiety.
Uniqueness
This compound is unique due to the combination of its structural features, including the 2-methyl-1,3-dioxolane ring, phenylmethyl group, and pyridinyl group.
Properties
IUPAC Name |
1-[[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]methyl]-3-(6-methylpyridin-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-13-5-3-8-16(20-13)21-17(22)19-12-14-6-4-7-15(11-14)18(2)23-9-10-24-18/h3-8,11H,9-10,12H2,1-2H3,(H2,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBUZHDNCFSAPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)NCC2=CC(=CC=C2)C3(OCCO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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